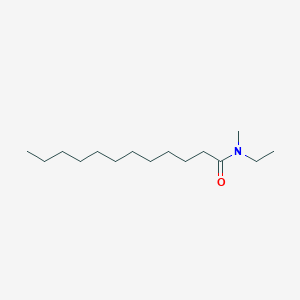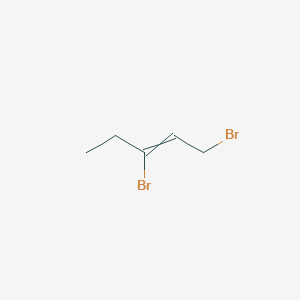![molecular formula C19H13CaClN2O6S B14611316 calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate CAS No. 58067-05-3](/img/structure/B14611316.png)
calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is a complex organic compound known for its use as an indicator in complexometric titrations. It is an azo dye, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is commonly referred to as Patton and Reeder’s Indicator and is used primarily in the determination of calcium and magnesium ions in various solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate involves several steps. The process typically starts with the diazotization of 4-amino-2-chlorobenzoic acid, followed by coupling with 2-hydroxy-1-naphthalenesulfonic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Applications De Recherche Scientifique
Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an indicator in complexometric titrations for the determination of calcium and magnesium ions.
Biology: Employed in studies involving metal ion chelation and detection.
Medicine: Investigated for its potential use in diagnostic assays and as a marker for certain biochemical processes.
Mécanisme D'action
The mechanism of action of calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate involves its ability to form complexes with metal ions. The azo dye binds to calcium and magnesium ions, causing a color change that is used to indicate the presence and concentration of these ions. The molecular targets are the metal ions, and the pathways involved include the formation of stable chelate complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eriochrome Black T: Another azo dye used as an indicator in complexometric titrations.
Calcein: A fluorescent dye used for metal ion detection.
Xylenol Orange: An indicator used in titrations involving metal ions.
Uniqueness
Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is unique due to its specific color change properties and high sensitivity to calcium and magnesium ions. Its structure allows for the formation of highly stable complexes, making it a preferred choice in various analytical applications .
Propriétés
Numéro CAS |
58067-05-3 |
|---|---|
Formule moléculaire |
C19H13CaClN2O6S |
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate |
InChI |
InChI=1S/C19H15ClN2O6S.Ca/c1-2-10-7-15(17(9-14(10)20)29(26,27)28)21-22-18-12-6-4-3-5-11(12)13(19(24)25)8-16(18)23;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2 |
Clé InChI |
XFBYVZFACYDNIR-UHFFFAOYSA-L |
SMILES canonique |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=C(C3=CC=CC=C32)C(=O)O)[O-].[Ca+2] |
Description physique |
Water or Solvent Wet Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)



![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)

